(S)-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid
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Overview
Description
(S)-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the synthesis of tert-butoxycarbonyl derivatives of amino acids can be optimized using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purities of the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid can undergo various chemical reactions, including:
Deprotection Reactions: The removal of the Boc protecting group can be achieved using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Deprotection: The major product is the free amino acid after the removal of the Boc group.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
(S)-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins due to its stability and ease of deprotection.
Drug Development: The compound is used in the development of pharmaceuticals, where it serves as a precursor for the synthesis of bioactive molecules.
Bioconjugation: It is employed in the conjugation of biomolecules, such as attaching peptides to other molecules for various biological studies.
Mechanism of Action
The mechanism of action of (S)-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(((tert-Butoxycarbonyl)amino)methyl)butanoic acid
- (S)-2-(((tert-Butoxycarbonyl)amino)methyl)hexanoic acid
Uniqueness
(S)-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid is unique due to its specific chain length and the presence of the Boc protecting group. This combination provides a balance of stability and reactivity, making it particularly useful in peptide synthesis and other organic synthesis applications .
Properties
IUPAC Name |
(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-5-6-8(9(13)14)7-12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTFJZAKAIBBQV-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CNC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](CNC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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